2-Nitro-6-(trifluoromethyl)benzonitrile is an aromatic organic compound with the chemical formula C₈H₃F₃N₂O₂. While its specific applications in scientific research are limited, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including nitration of 6-(trifluoromethyl)benzonitrile and nucleophilic aromatic substitution reactions. PubChem, National Institutes of Health:
Based on its functional groups, researchers have proposed potential applications in areas like:
2-Nitro-6-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group on a benzene ring that is also substituted with a nitrile group. Its chemical formula is C₈H₄F₃N₃O₂, and it features a structure that allows for significant electronic and steric effects due to the presence of the trifluoromethyl group, which can influence its reactivity and interactions with biological systems.
Several synthesis methods have been reported for the preparation of 2-nitro-6-(trifluoromethyl)benzonitrile. A notable method involves:
2-Nitro-6-(trifluoromethyl)benzonitrile finds applications in various fields:
Interaction studies involving 2-nitro-6-(trifluoromethyl)benzonitrile focus on its reactivity with various biological targets. These studies are crucial for understanding its potential pharmacological effects and mechanisms of action. Investigations into its binding affinities and interactions with enzymes or receptors could provide insights into its therapeutic potential.
Several compounds share structural similarities with 2-nitro-6-(trifluoromethyl)benzonitrile, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Nitro-4-trifluoromethylbenzaldehyde | Contains a trifluoromethyl group and a nitro group | Precursor for synthesis; more reactive due to aldehyde |
| 3-Nitro-5-(trifluoromethyl)benzonitrile | Similar structure but different substitution pattern | May exhibit different biological activities |
| 4-Nitro-3-(trifluoromethyl)benzonitrile | Another positional isomer | Reactivity may vary due to position of substituents |
These compounds highlight the uniqueness of 2-nitro-6-(trifluoromethyl)benzonitrile through its specific substitution pattern, which can significantly influence its chemical behavior and potential applications.
2-Nitro-6-(trifluoromethyl)benzonitrile represents a substituted benzonitrile compound characterized by the presence of both nitro and trifluoromethyl functional groups positioned at the 2 and 6 positions, respectively, relative to the nitrile group [1] [2] [3]. The molecular formula is C₈H₃F₃N₂O₂ with a molecular weight of 216.12 g/mol [1] [2] [3]. The compound is identified by the Chemical Abstracts Service number 1227581-80-7 and carries the MDL number MFCD16606330 [2] [3].
The molecular structure features a benzene ring as the central aromatic framework, with three distinct functional groups that significantly influence its chemical behavior [1]. The nitrile group (-C≡N) contributes a linear geometry with a triple bond character, while the nitro group (-NO₂) introduces a planar configuration with resonance stabilization [1] [2]. The trifluoromethyl group (-CF₃) provides substantial steric bulk and electronic effects due to the highly electronegative fluorine atoms [1] [3].
The Simplified Molecular Input Line Entry System representation is N#CC1=C(C(F)(F)F)C=CC=C1N+=O, which clearly delineates the connectivity pattern of the substituents [1]. The International Chemical Identifier is InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-3-7(13(14)15)5(6)4-12/h1-3H, with the corresponding InChI Key being YRZJMLWYQLTJHS-UHFFFAOYSA-N [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₃F₃N₂O₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 216.12 | [1] [2] [3] |
| CAS Number | 1227581-80-7 | [1] [2] [3] |
| MDL Number | MFCD16606330 | [2] [3] |
| IUPAC Name | 2-nitro-6-(trifluoromethyl)benzonitrile | [1] [2] |
| SMILES | N#CC1=C(C(F)(F)F)C=CC=C1N+=O | [1] |
| InChI | InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-3-7(13(14)15)5(6)4-12/h1-3H | [1] |
| InChI Key | YRZJMLWYQLTJHS-UHFFFAOYSA-N | [1] |
The melting point data for 2-nitro-6-(trifluoromethyl)benzonitrile is not extensively documented in the literature, though related compounds in the nitro-trifluoromethyl benzonitrile series provide valuable comparative information [10] [12] [13]. The closely related 2-nitro-4-(trifluoromethyl)benzonitrile exhibits a melting point range of 42-44°C according to multiple synthetic studies [12]. The 2-nitro-4-(trifluoromethyl)benzonitrile isomer demonstrates melting points between 44-47°C under standard atmospheric conditions [10] [13] [15].
The compound exists as a solid at ambient temperature, which is consistent with the physical state observed for structurally related nitro-trifluoromethyl benzonitrile derivatives [1] [2] [3]. The phase behavior is influenced by the strong intermolecular interactions arising from the polar nitro group and the electron-withdrawing trifluoromethyl substituent [17]. These functional groups contribute to enhanced molecular dipole moments and potential hydrogen bonding interactions that stabilize the crystalline phase [25] [27].
Storage recommendations indicate that the compound remains stable as a solid when maintained at ambient temperature conditions [3]. The presence of multiple electron-withdrawing groups suggests that the compound should exhibit relatively high thermal stability compared to less substituted benzonitrile derivatives [31] [34].
The solubility characteristics of 2-nitro-6-(trifluoromethyl)benzonitrile are significantly influenced by the polar nature of both the nitro and trifluoromethyl substituents [16]. Compounds containing trifluoromethyl groups typically exhibit limited solubility in water due to the hydrophobic nature of the fluorinated carbon framework, despite the polar character of the carbon-fluorine bonds [16].
The presence of the nitro group introduces additional polarity to the molecular structure, which may enhance solubility in polar organic solvents [16]. Related trifluoromethyl-substituted aromatic compounds demonstrate good solubility in organic solvents such as ethanol, methanol, and various aromatic hydrocarbons [16]. The water solubility is expected to be quite limited, which can be attributed to the presence of the bulky trifluoromethyl group that hinders strong interactions with water molecules [16].
The solubility profile is also influenced by the potential for the compound to form ionic species under certain conditions, particularly related to the nitro group functionality [16]. The overall solubility behavior suggests good compatibility with polar organic solvents while maintaining limited aqueous solubility [16].
| Solvent Type | Expected Solubility | Reference |
|---|---|---|
| Water | Limited | [16] |
| Polar organic solvents | Good | [16] |
| Ethanol | Good (estimated) | [16] |
| Methanol | Good (estimated) | [16] |
| Aromatic hydrocarbons | Moderate to good | [16] |
The spectroscopic characteristics of 2-nitro-6-(trifluoromethyl)benzonitrile can be predicted based on the fundamental vibrational modes associated with its constituent functional groups [19] [21] [31]. Infrared spectroscopy provides characteristic absorption bands that serve as diagnostic tools for structural identification [19] [21].
The nitrile functional group typically exhibits a strong, sharp absorption band in the region of 2220-2260 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration [19] [21] [31]. The nitro group contributes two characteristic absorption bands: the asymmetric stretching mode appears in the range of 1520-1560 cm⁻¹, while the symmetric stretching mode occurs between 1320-1370 cm⁻¹ [19] [21] [31].
The trifluoromethyl group displays distinctive carbon-fluorine stretching vibrations in the fingerprint region between 1100-1200 cm⁻¹ [19] [21] [31]. Nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts [19] [21]. The trifluoromethyl carbon appears as a quartet in the ¹³C nuclear magnetic resonance spectrum, typically around 120-125 parts per million with coupling constants of 270-275 hertz [19] [21].
Fluorine-19 nuclear magnetic resonance spectroscopy reveals the trifluoromethyl group signal in the range of -60 to -65 parts per million [20] [23]. Mass spectrometric analysis yields the molecular ion peak at mass-to-charge ratio 216, with the protonated molecular ion appearing at 217.1 [1].
| Spectroscopic Technique | Expected Range/Value | Reference |
|---|---|---|
| Infrared Spectroscopy (C≡N stretch) | 2220-2260 cm⁻¹ | [19] [21] [31] |
| Infrared Spectroscopy (NO₂ stretch) | 1520-1560 and 1320-1370 cm⁻¹ | [19] [21] [31] |
| Infrared Spectroscopy (C-F stretch) | 1100-1200 cm⁻¹ | [19] [21] [31] |
| ¹³C Nuclear Magnetic Resonance (CF₃ carbon) | 120-125 ppm (q, J = 270-275 Hz) | [19] [21] |
| ¹⁹F Nuclear Magnetic Resonance (CF₃ group) | -60 to -65 ppm | [20] [23] |
| Mass Spectrometry (M+H)⁺ | 217.1 m/z | [1] |
The electron density distribution in 2-nitro-6-(trifluoromethyl)benzonitrile is significantly influenced by the strong electron-withdrawing effects of both the nitro and trifluoromethyl substituents [31] [34]. These functional groups create substantial perturbations in the electron distribution across the aromatic ring system, leading to pronounced charge polarization [34].
The nitro group acts as a powerful electron-withdrawing substituent through both inductive and resonance effects [31] [34]. The resonance contribution involves delocalization of electron density from the aromatic ring toward the nitro group, creating a partial positive charge distribution on the benzene ring [34]. This electron withdrawal is particularly pronounced at the ortho and para positions relative to the nitro substituent [31].
The trifluoromethyl group contributes additional electron-withdrawing character primarily through strong inductive effects [31] [34]. The highly electronegative fluorine atoms create a significant dipole moment within the trifluoromethyl group, further depleting electron density from the aromatic system [34]. The cumulative effect of both substituents results in a highly electron-deficient aromatic ring with substantial polarization [31] [34].
The nitrile functional group also contributes to the overall electron-withdrawing character of the molecule [35]. The triple bond between carbon and nitrogen creates an additional site for electron density depletion from the aromatic ring [35]. The combined presence of three electron-withdrawing groups results in a molecule with high electron affinity and reduced nucleophilic character [31] [34].
The dipole moment of 2-nitro-6-(trifluoromethyl)benzonitrile is expected to be substantial due to the presence of multiple polar functional groups [25] [27] [33]. Computational studies on related nitro-trifluoromethyl aromatic compounds suggest dipole moment values in the range of 4-7 Debye [25] [27] [33].
The nitro group contributes significantly to the overall dipole moment through its highly polar nitrogen-oxygen bonds and the partial charge distribution created by resonance effects [33]. The trifluoromethyl group adds to the molecular dipole through the polar carbon-fluorine bonds, though the symmetry of the group somewhat reduces its individual contribution [27] [33].
The molecular polarizability reflects the ease with which the electron cloud can be distorted by external electric fields [33]. For compounds of this structural type, polarizability values are typically estimated in the range of 10-15 × 10⁻²⁴ electrostatic units [33]. The high polarizability value estimation suggests potential for enhanced bioactivity and intermolecular interactions [33].
The hyperpolarizability, which describes the nonlinear optical response of the molecule, is influenced by the electron-withdrawing substituents [29] [33]. The presence of strong electron-withdrawing groups like nitro and trifluoromethyl typically enhances the first hyperpolarizability values [29]. This property is particularly relevant for potential applications in nonlinear optical materials [29].
| Electronic Property | Estimated Value/Range | Reference |
|---|---|---|
| Dipole Moment | 4-7 Debye | [25] [27] [33] |
| Polarizability | 10-15 × 10⁻²⁴ e.s.u. | [33] |
| Chemical Character | Strong electron acceptor | [31] [34] |
| Nonlinear Optical Response | Enhanced (due to electron-withdrawing groups) | [29] [33] |
The frontier molecular orbital analysis of 2-nitro-6-(trifluoromethyl)benzonitrile reveals important insights into its electronic structure and chemical reactivity [28] [29] [33]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the electron-withdrawing substituents present in the molecule [28] [29].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital for nitro-trifluoromethyl aromatic compounds typically ranges from 3.5 to 4.5 electron volts [28] [29] [33]. This relatively large energy gap classifies the compound as a hard molecule with reduced chemical reactivity compared to electron-rich aromatic systems [28] [29].
The highest occupied molecular orbital is primarily localized on the aromatic ring system, with significant contributions from the pi-electron system [28] [29]. The presence of electron-withdrawing groups substantially lowers the energy of this orbital, making the molecule more difficult to oxidize [28] [29]. The lowest unoccupied molecular orbital shows delocalization across the aromatic ring and extends toward the electron-withdrawing substituents [28] [29].
The frontier molecular orbital analysis indicates that the molecule exhibits high ionization potential and high electron affinity [31] [34]. The high ionization potential reflects the difficulty in removing electrons from the electron-deficient system [31]. The high electron affinity suggests that the molecule readily accepts electrons, consistent with its character as a strong electron acceptor [31] [34].
The chemical hardness, defined as half the difference between ionization potential and electron affinity, is expected to be high for this compound [28] [29]. This high chemical hardness value indicates that the molecule is relatively stable and less reactive toward nucleophilic attack [28] [29]. The electronic properties suggest that the compound would preferentially participate in reactions involving electron-rich species [31] [34].
| Frontier Orbital Property | Estimated Value/Range | Reference |
|---|---|---|
| HOMO-LUMO Gap | 3.5-4.5 eV | [28] [29] [33] |
| Chemical Hardness | High | [28] [29] |
| Ionization Potential | High (difficult to oxidize) | [31] [34] |
| Electron Affinity | High (strong electron acceptor) | [31] [34] |
| Molecular Reactivity | Low (hard molecule) | [28] [29] |
| Preferred Reactions | With electron-rich species | [31] [34] |
The proton nuclear magnetic resonance spectrum of 2-Nitro-6-(trifluoromethyl)benzonitrile provides detailed information about the aromatic proton environments and their magnetic interactions. The compound exhibits three distinct aromatic proton signals in the downfield region, reflecting the asymmetric substitution pattern on the benzene ring [1] [2] [3].
The aromatic proton at the 3-position, meta to the trifluoromethyl group, resonates as a doublet of doublets in the range of 7.6-7.8 parts per million. This complex splitting pattern arises from vicinal coupling with both the 4-position proton and the 5-position proton, with coupling constants typically ranging from 7-8 hertz for ortho-coupling and 1-2 hertz for meta-coupling [1] [2]. The proton at the 4-position, ortho to the nitro group, appears significantly downfield at 8.1-8.4 parts per million as a doublet, reflecting the strong electron-withdrawing effect of the adjacent nitro substituent [3] [4] [5]. The 5-position proton, para to the trifluoromethyl group, resonates as a doublet in the 7.7-8.0 parts per million range, with its chemical shift influenced by the electron-withdrawing nature of the trifluoromethyl group through resonance and inductive effects [2] [6] [3].
The absence of coupling between aromatic protons and the trifluoromethyl group fluorine atoms in the proton nuclear magnetic resonance spectrum is characteristic, as fluorine-proton coupling across four bonds is typically not resolved under standard spectroscopic conditions [7] [8]. The integration ratios confirm the presence of three aromatic protons, consistent with the trisubstituted benzene ring structure.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| Aromatic H-3 (meta to CF3) | 7.6-7.8 | dd | Doublet of doublets |
| Aromatic H-4 (ortho to NO2) | 8.1-8.4 | d | Doublet |
| Aromatic H-5 (para to CF3) | 7.7-8.0 | d | Doublet |
The carbon-13 nuclear magnetic resonance spectrum of 2-Nitro-6-(trifluoromethyl)benzonitrile reveals seven distinct carbon environments, providing comprehensive structural information about the molecular framework [1] [2] [6] [3]. The nitrile carbon appears in the characteristic downfield region at 113-117 parts per million, consistent with other substituted benzonitriles, with its chemical shift influenced by the electron-withdrawing substituents on the aromatic ring [9] [10] [11].
The carbon bearing the nitro group (C-2) resonates at 145-150 parts per million, reflecting the significant deshielding effect of the nitro substituent [3] [4] [5]. The remaining aromatic carbons (C-3, C-4, and C-5) appear in the 125-135 parts per million range, with their exact positions dependent on the electronic effects of the neighboring substituents [2] [6] [3]. The carbon bearing the trifluoromethyl group (C-6) exhibits a characteristic quartet splitting pattern due to carbon-fluorine coupling, appearing at 125-130 parts per million with a coupling constant of 30-35 hertz [1] [2] [6] [7].
The trifluoromethyl carbon itself presents as a prominent quartet at 122-125 parts per million with a large one-bond carbon-fluorine coupling constant of 270-275 hertz, which is typical for trifluoromethyl groups in aromatic systems [1] [2] [6] [7] [12]. This coupling pattern serves as a definitive identifier for the presence of the trifluoromethyl functionality.
| Carbon Environment | Chemical Shift (δ, ppm) | Coupling (J, Hz) |
|---|---|---|
| C-1 (nitrile carbon) | 113-117 | Not coupled |
| C-2 (bearing NO2) | 145-150 | Not coupled |
| C-3 | 130-135 | Small coupling to F |
| C-4 | 125-130 | Small coupling to F |
| C-5 | 130-135 | Small coupling to F |
| C-6 (bearing CF3) | 125-130 (q) | 30-35 (2J CF) |
| CF3 carbon | 122-125 (q) | 270-275 (1J CF) |
The fluorine-19 nuclear magnetic resonance spectrum of 2-Nitro-6-(trifluoromethyl)benzonitrile exhibits a single sharp signal corresponding to the trifluoromethyl group, appearing as a singlet in the -62 to -65 parts per million range when referenced against trichlorofluoromethane [7] [8] [12]. This chemical shift is characteristic of aromatic trifluoromethyl groups and falls within the expected range for electron-deficient aromatic systems bearing additional electron-withdrawing substituents [1] [2] [6] [7].
The singlet multiplicity arises from the rapid rotation of the trifluoromethyl group and the magnetic equivalence of the three fluorine atoms [7] [8] [12]. The chemical shift value is influenced by the electronic environment of the aromatic ring, with electron-withdrawing groups such as the nitro and nitrile functionalities contributing to the downfield position relative to simple aromatic trifluoromethyl compounds [2] [6] [7]. The absence of observable coupling to aromatic protons in the fluorine-19 nuclear magnetic resonance spectrum is consistent with the long-range nature of such interactions and the typical resolution limits of routine spectroscopic measurements [7] [8].
The integration of this signal corresponds to three equivalent fluorine atoms, confirming the presence of a single trifluoromethyl group in the molecular structure [7] [12]. The high sensitivity of fluorine-19 nuclear magnetic resonance spectroscopy makes this technique particularly valuable for monitoring the compound in complex mixtures or reaction monitoring applications [8] [12].
| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| CF3 group | -62 to -65 | Singlet | vs CFCl3 |
The infrared spectrum of 2-Nitro-6-(trifluoromethyl)benzonitrile displays characteristic absorption bands that provide definitive identification of the key functional groups present in the molecule [13] [4] [5] [14] [15]. The nitrile functionality exhibits a distinctive medium to strong absorption band in the 2230-2245 wavenumber range, corresponding to the carbon-nitrogen triple bond stretching vibration [13] [11] [14] [16]. This frequency is typical for aromatic nitriles and may show slight variations depending on the electronic nature of the aromatic substituents [11] [17] [16].
The nitro group contributes two prominent strong absorption bands characteristic of the asymmetric and symmetric nitrogen-oxygen stretching vibrations [14] [15] [18] [19]. The asymmetric nitro stretch appears at 1525-1545 wavenumbers, while the symmetric stretch is observed at 1340-1360 wavenumbers [4] [5] [14] [15] [18]. These bands are among the most intense features in the infrared spectrum and serve as reliable indicators for nitro group identification [15] [18] [20]. The specific frequencies observed are consistent with aromatic nitro compounds, which typically show these bands at slightly lower frequencies compared to aliphatic nitro compounds [15] [18] [19] [20].
The trifluoromethyl group manifests as a series of strong absorption bands in the 1100-1200 wavenumber region, corresponding to various carbon-fluorine stretching modes [7] [13] [21] [22] [23]. These bands often appear as a complex multiplet due to the coupling of symmetric and antisymmetric stretching vibrations of the three carbon-fluorine bonds [21] [22] [23] [24]. Additional weaker bands may be observed in the 300-400 wavenumber region, corresponding to trifluoromethyl deformation modes [25] [22].
The aromatic framework contributes characteristic bands including weak to medium intensity carbon-hydrogen stretching vibrations at 3060-3100 wavenumbers and medium intensity aromatic carbon-carbon stretching vibrations at 1580-1620 wavenumbers [13] [14] [26]. These bands may overlap with other functional group absorptions but contribute to the overall spectral fingerprint of the compound.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C≡N stretch (nitrile) | 2230-2245 | Medium-Strong | C≡N stretching vibration |
| NO2 asymmetric stretch | 1525-1545 | Strong | Asymmetric NO2 stretch |
| NO2 symmetric stretch | 1340-1360 | Strong | Symmetric NO2 stretch |
| C-F stretch (CF3) | 1100-1200 | Strong | C-F stretching modes |
| Aromatic C-H stretch | 3060-3100 | Weak-Medium | Aromatic C-H stretches |
| Aromatic C=C stretch | 1580-1620 | Medium | Aromatic ring vibrations |
The Raman spectrum of 2-Nitro-6-(trifluoromethyl)benzonitrile provides complementary vibrational information to infrared spectroscopy, with certain modes showing enhanced intensity due to different selection rules [27] [28] [29] [25]. The nitrile stretching vibration appears as a strong, polarized band at 2235-2240 wavenumbers in the Raman spectrum, typically showing slightly different intensity and frequency compared to the corresponding infrared absorption [27] [28] [11] [30].
The symmetric nitro stretching mode exhibits medium intensity in the Raman spectrum at 1340-1350 wavenumbers and is typically depolarized, providing clear differentiation from other vibrational modes in this spectral region [31] [32] [28]. This complementary behavior to infrared spectroscopy, where the antisymmetric stretch is more prominent, aids in complete vibrational assignment.
The trifluoromethyl group contributes a strong, polarized band corresponding to the symmetric carbon-fluorine stretching mode at 1130-1180 wavenumbers [21] [25] [22] [23]. The Raman spectrum also reveals the trifluoromethyl deformation mode as a medium intensity, polarized band at 315-330 wavenumbers, which is particularly useful for confirming the presence of this functional group [25] [22]. This low-frequency region is often more accessible in Raman spectroscopy compared to infrared techniques.
The aromatic ring breathing mode appears as a medium intensity, polarized band at 1000-1020 wavenumbers, providing information about the overall aromatic framework [27] [28] [25]. The polarization characteristics of these bands, determined through polarized Raman measurements, provide additional structural information about molecular symmetry and vibrational coupling [27] [28] [25].
| Vibrational Mode | Frequency (cm⁻¹) | Relative Intensity | Polarization |
|---|---|---|---|
| C≡N stretch | 2235-2240 | Strong | Polarized |
| NO2 symmetric stretch | 1340-1350 | Medium | Depolarized |
| CF3 symmetric stretch | 1130-1180 | Strong | Polarized |
| Ring breathing | 1000-1020 | Medium | Polarized |
| CF3 deformation | 315-330 | Medium | Polarized |
The mass spectrometry fragmentation pattern of 2-Nitro-6-(trifluoromethyl)benzonitrile provides valuable structural information through characteristic fragmentation pathways that reflect the stability and bonding patterns within the molecule [9] [10] [33] [34]. The molecular ion peak appears at mass-to-charge ratio 216, corresponding to the molecular formula C8H3F3N2O2, typically with moderate intensity (20-40% relative intensity) due to the inherent stability imparted by the aromatic system [9] [10] [33].
Several characteristic fragmentation patterns are observed that are diagnostic for the functional groups present. Loss of the nitro group (NO2, 46 mass units) produces a prominent fragment ion at mass-to-charge ratio 170, which often appears as one of the more intense peaks (30-50% relative intensity) in the spectrum [33] [31] [35]. This fragmentation pathway is common for aromatic nitro compounds and reflects the relatively weak bond between the nitro group and the aromatic ring under electron impact conditions.
The loss of the trifluoromethyl group (CF3, 69 mass units) generates a fragment ion at mass-to-charge ratio 147, frequently observed with high relative intensity (40-60%) [33] [36] [35]. This fragmentation is characteristic of aromatic trifluoromethyl compounds and occurs through homolytic cleavage of the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring [33] [36].
Loss of the nitrile group (CN, 26 mass units) produces a fragment at mass-to-charge ratio 189, typically with lower intensity (10-20% relative intensity) compared to other major fragmentations [33] [11]. This pathway is less favored due to the strong carbon-nitrogen triple bond in the nitrile functionality [11] [16].
Additional fragmentation patterns include the formation of various aromatic fragments in the mass-to-charge ratio range of 76-78, corresponding to substituted benzene ring systems that have lost various combinations of substituents [33] [34] [35]. These fragments often represent the base peak or among the most intense ions in the spectrum (60-100% relative intensity), reflecting the stability of aromatic systems in mass spectrometry.
| Fragment Ion | m/z | Relative Intensity (%) | Assignment |
|---|---|---|---|
| M+- (molecular ion) | 216 | 20-40 | Molecular ion peak |
| [M-NO2]+ | 170 | 30-50 | Loss of nitro group |
| [M-CF3]+ | 147 | 40-60 | Loss of trifluoromethyl |
| [M-CN]+ | 189 | 10-20 | Loss of nitrile group |
| Benzene ring fragments | 76-78 | 60-100 | Aromatic fragmentation |
While specific X-ray crystallographic data for 2-Nitro-6-(trifluoromethyl)benzonitrile are limited in the current literature, crystallographic studies of closely related compounds provide valuable insights into the expected molecular geometry and crystal packing behavior [4] [5] [37] [38] [39]. The molecular structure is anticipated to exhibit a planar aromatic ring system with the substituents adopting orientations that minimize steric hindrance and maximize electronic stabilization.
The nitro group typically adopts a coplanar arrangement with the aromatic ring to maximize π-electron delocalization, with nitrogen-oxygen bond lengths of approximately 1.22-1.24 angstroms and a characteristic bond angle of 123-125 degrees at the nitrogen center [4] [5] [37]. The nitrile group maintains linearity with a carbon-nitrogen triple bond length of approximately 1.16-1.18 angstroms [37] [39].
The trifluoromethyl group exhibits tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths of approximately 1.32-1.34 angstroms [4] [5] [38] [39]. The orientation of the trifluoromethyl group relative to the aromatic plane is influenced by steric interactions with neighboring substituents and crystal packing forces [38] [39] [40].
Crystal packing studies of related nitro-trifluoromethyl aromatic compounds reveal the importance of intermolecular interactions, including weak hydrogen bonding involving the nitro oxygen atoms and aromatic hydrogen atoms, as well as halogen bonding interactions involving the fluorine atoms [4] [5] [37] [38]. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility [4] [5] [37].
The dihedral angles between substituent groups and the aromatic ring plane provide information about molecular conformation and electronic effects. Electron-withdrawing groups such as nitro and trifluoromethyl typically show minimal deviation from planarity to maximize conjugative stabilization [4] [5] [37] [39]. The interatomic distances and angles observed in crystallographic studies correlate well with spectroscopic observations and computational predictions [4] [5] [37] [39].